molecular formula C19H19NO4 B024308 (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone CAS No. 143589-97-3

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone

Cat. No. B024308
M. Wt: 325.4 g/mol
InChI Key: TZQSEGYIJAOXAW-INIZCTEOSA-N
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Description

Oxazolidinones are a class of compounds with diverse applications, particularly in medicinal chemistry. They are known for their unique structures and properties, making them subjects of extensive research.

Synthesis Analysis

Oxazolidinones, including variants like the one , can be synthesized through reactions involving specific precursors and conditions. For instance, the formation of bis(2-oxazolidinone) derivatives can be achieved through reactions of certain epoxides or ketones with carbon dioxide in the presence of diamines (Saitǒ et al., 1986). The synthesis often involves multiple steps, including cyclization and derivatization processes.

Molecular Structure Analysis

The molecular structure of oxazolidinones is characterized by a five-membered ring containing oxygen and nitrogen atoms. This structure is responsible for their unique chemical and physical properties. Structural studies and density functional theory (DFT) have been used to analyze the molecular geometries of related compounds (Şahin et al., 2011).

Chemical Reactions and Properties

Oxazolidinones participate in a variety of chemical reactions, often serving as key intermediates in the synthesis of other compounds. They can undergo reactions such as conjugate addition, electrophilic substitution, and ring-opening reactions (Bensa et al., 2008). Their reactivity is influenced by their structural features, such as the presence of substituents on the oxazolidinone ring.

Scientific Research Applications

Oxazolidinone-based Antimicrobial Agents

The oxazolidinone class, which includes (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone, has been extensively researched for its unique mechanism of protein synthesis inhibition and its bacteriostatic activity against numerous significant human pathogens. This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. The clinical development of linezolid, an oxazolidinone, highlights the class's potential due to its favorable pharmacokinetic and toxicity profiles, along with its high activity against common gram-positive pathogens in vivo (Diekema & Jones, 2000).

Novel Derivatives and Patent Applications

Research and development efforts have led to a surge in oxazolidinone-based antibacterial agents, aiming for compounds with an improved biological profile. This includes work by private companies to identify critical features for activity, based on initial findings by Pharmacia & Upjohn. A vast number of oxazolidinone derivatives are under study, with numerous patent applications filed between mid-2004 and 2006, suggesting potential market introductions in the future (Poce et al., 2008).

Hybrid Compounds for MRSA

The synthesis of oxazolidinone-containing hybrids has been explored as a strategy to combat MRSA. These hybrids aim to inhibit bacterial protein synthesis by acting on the ribosomal 50S subunit, presenting a novel class of antimicrobial agents with potential activity against multidrug-resistant Gram-positive pathogens. However, concerns about adverse events associated with oxazolidinone, such as linezolid, and the emergence of resistant MRSA strains necessitate the development of new agents. Hybrid compounds offer a promising route by potentially interacting with multiple targets or counterbalancing known side effects (Jiang, Liu, & Gao, 2020).

Safety And Hazards

The safety and hazards associated with this compound could not be found. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

(4S)-4-benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQSEGYIJAOXAW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone

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